molecular formula C8H11FN2O4S2 B13501451 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide

4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide

Cat. No.: B13501451
M. Wt: 282.3 g/mol
InChI Key: VFHDOQPVRKWLIV-UHFFFAOYSA-N
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Description

4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide is an organosulfur compound that features both sulfonamide and fluorobenzene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide typically involves the reaction of 4-amino-3-fluorobenzenesulfonamide with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide is unique due to the presence of both ethylsulfonamido and fluorobenzene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamides, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11FN2O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

4-(ethylsulfonylamino)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C8H11FN2O4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)9)17(10,14)15/h3-5,11H,2H2,1H3,(H2,10,14,15)

InChI Key

VFHDOQPVRKWLIV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F

Origin of Product

United States

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